1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

Lipophilicity ADME Physicochemical Property

1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene (CAS 1092350-20-3) is a polyfluorinated aromatic building block with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol. Its computed physical properties include an XLogP3-AA value of 3.5, a topological polar surface area of 0 Ų, 5 hydrogen bond acceptors, and 0 hydrogen bond donors, which are derived from its 1,3-difluoro substitution pattern and the 5-(2,2,2-trifluoroethyl) group.

Molecular Formula C8H5F5
Molecular Weight 196.12 g/mol
CAS No. 1092350-20-3
Cat. No. B1439502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene
CAS1092350-20-3
Molecular FormulaC8H5F5
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CC(F)(F)F
InChIInChI=1S/C8H5F5/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2
InChIKeyUXVMFGQFAFZFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene (CAS 1092350-20-3): Technical Specifications and Physical Properties


1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene (CAS 1092350-20-3) is a polyfluorinated aromatic building block with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol [1]. Its computed physical properties include an XLogP3-AA value of 3.5, a topological polar surface area of 0 Ų, 5 hydrogen bond acceptors, and 0 hydrogen bond donors, which are derived from its 1,3-difluoro substitution pattern and the 5-(2,2,2-trifluoroethyl) group [1]. The compound is commercially available with purity specifications typically at or above 95% .

The Specificity of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene: Why Isomers Are Not Interchangeable


While this compound belongs to the class of (2,2,2-trifluoroethyl)benzenes, its specific 1,3-difluoro substitution pattern creates a unique molecular geometry and electronic environment that cannot be replicated by its isomers. Computational models show that even a simple change, such as moving the fluorine atoms from the 1,3- to the 1,2-positions on the ring, results in a different compound (e.g., 1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene, CAS 1099597-85-9) with a different boiling point [1]. Such structural differences are critical for applications where precise molecular recognition, packing in crystalline materials, or specific regioselective reactivity is required. Generic substitution is therefore not scientifically justifiable.

Quantitative Differentiation Evidence for 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene (CAS 1092350-20-3)


Computed Lipophilicity of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene vs. a Trifluoromethyl Analog

A key differentiator for 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene is its computed lipophilicity (XLogP3-AA = 3.5) [1]. This value can be compared to a structurally related but distinct analog, 1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene, which is reported to have a lower XLogP3 value of 2.6 . The difference arises from the substitution of a trifluoromethyl group for a fluorine atom on the aromatic ring.

Lipophilicity ADME Physicochemical Property

Boiling Point Variation Between Positional Isomers of Difluoro-(trifluoroethyl)benzene

The position of substituents on the benzene ring has a quantifiable effect on the compound's boiling point. The target compound, 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene, has a reported boiling point of 116.8 ± 40.0 °C at 760 mmHg [1]. In contrast, its positional isomer, 1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene, has a higher reported boiling point of 126.2 ± 40.0 °C at 760 mmHg [2].

Physical Property Isomerism Purification

Primary Application Scenarios for 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene (CAS 1092350-20-3)


Building Block for Lipophilicity Optimization in Drug Discovery

In medicinal chemistry, the introduction of fluorine is a common strategy to modulate a molecule's lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene serves as a versatile building block for incorporating a high-lipophilicity motif (XLogP3 = 3.5) [1] into a lead compound. Its specific substitution pattern provides a distinct lipophilicity profile compared to other fluorinated building blocks, allowing for fine-tuning of a drug candidate's properties to meet target product profiles.

Synthesis of Agrochemical Intermediates with Enhanced Environmental Stability

Fluorinated aromatic compounds are widely used in the development of modern agrochemicals due to their improved metabolic stability and environmental persistence [1]. The 1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene scaffold can be used as an intermediate in the synthesis of novel herbicides or insecticides. Its specific substitution pattern offers a unique physicochemical profile that can be leveraged to design active ingredients with targeted properties, such as optimized soil mobility or resistance to degradation.

Precursor for Advanced Materials and Liquid Crystals

The presence of multiple fluorine atoms introduces strong dipole moments and alters intermolecular interactions, making fluorinated benzenes valuable in materials science [1]. 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene can be functionalized to create monomers for specialty polymers or as a core structure in liquid crystal design. Its specific geometry and electronic properties can influence key material characteristics like dielectric anisotropy and birefringence, which are critical for display technologies.

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